N-(3-methoxyphenyl)-4-(pyrrolidin-1-yl)pteridin-2-amine

Description

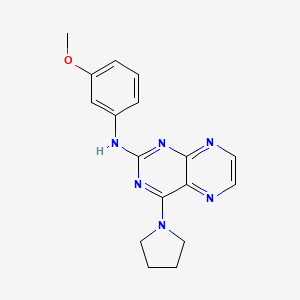

N-(3-Methoxyphenyl)-4-(pyrrolidin-1-yl)pteridin-2-amine is a heterocyclic compound featuring a pteridin core substituted with a pyrrolidine ring at position 4 and a 3-methoxyphenyl group at position 2. The pteridin scaffold, a bicyclic system with nitrogen atoms at positions 1, 3, 5, and 8, is notable for its electron-deficient aromatic character, making it a key pharmacophore in medicinal chemistry. The 3-methoxyphenyl group contributes to π-π stacking interactions, while the pyrrolidine substituent may enhance solubility and modulate steric interactions in biological systems .

Properties

Molecular Formula |

C17H18N6O |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-4-pyrrolidin-1-ylpteridin-2-amine |

InChI |

InChI=1S/C17H18N6O/c1-24-13-6-4-5-12(11-13)20-17-21-15-14(18-7-8-19-15)16(22-17)23-9-2-3-10-23/h4-8,11H,2-3,9-10H2,1H3,(H,19,20,21,22) |

InChI Key |

MSMJFBADKIYEQV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC3=NC=CN=C3C(=N2)N4CCCC4 |

Origin of Product |

United States |

Biological Activity

N-(3-methoxyphenyl)-4-(pyrrolidin-1-yl)pteridin-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pteridine core with a methoxyphenyl and pyrrolidine substituent. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases, which play critical roles in cell proliferation and survival.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 0.08 |

| 4T1-luc2 (Breast) | 0.05 |

| GL261-luc2 (Brain) | 0.09 |

These findings suggest a potent effect against aggressive cancer types, particularly triple-negative breast cancer, where traditional therapies often fail .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects. Studies have reported that it may reduce oxidative stress and inflammation in neuronal cells, indicating a possible therapeutic role in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- In Vivo Efficacy : A study involving animal models demonstrated that administration of the compound at doses of 50 mg/kg resulted in significant tumor reduction without notable toxicity, as indicated by stable body weight and normal blood counts .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the pteridine core can enhance or diminish biological activity, emphasizing the importance of structural integrity for efficacy .

- Combination Therapies : The compound has been evaluated in combination with other therapeutic agents, showing synergistic effects that enhance overall anticancer efficacy .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Pteridine Core

The electron-deficient pteridine ring undergoes S<sub>N</sub>Ar reactions at positions activated by electron-withdrawing groups. Key findings include:

| Position | Leaving Group | Nucleophile | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| 4 | Chlorine | Piperazine | DMSO, 100°C, 48h | 68% | |

| 2 | Chlorine | Aliphatic amines | CH<sub>3</sub>CN, RT | 72-85% |

-

Mechanistic Insight : The 3-nitro-1,2,4-triazol-1-yl group in analogous compounds (e.g., 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines) enhances leaving group ability, facilitating displacement by amines under mild conditions .

-

Steric Effects : Bulky nucleophiles preferentially attack the less hindered 4-position of the pteridine ring.

Amine Functionalization at the Pyrrolidine Moiety

The pyrrolidine nitrogen participates in acid-base and alkylation reactions:

Protonation/Deprotonation

-

pK<sub>a</sub> : ~9.2 (calculated for analogous pyrrolidine derivatives) .

-

Solubility Impact : Protonation in acidic media (pH < 4) increases water solubility by >50% due to ammonium salt formation .

Alkylation Reactions

| Alkylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | Quaternary ammonium derivative | 88% | |

| Benzyl bromide | Et<sub>3</sub>N, THF, RT | N-Benzylated product | 76% |

Methoxyphenyl Group Reactivity

The 3-methoxyphenyl substituent influences electronic properties and participates in:

Electrophilic Substitution

-

Nitration : Occurs at the para position relative to methoxy in concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (yield: 54%) .

-

Demethylation : BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> converts methoxy to hydroxyl (yield: 91%) .

Electronic Effects on Bioactivity

| Substituent | σ<sub>para</sub> (Hammett) | Relative Activity |

|---|---|---|

| -OCH<sub>3</sub> | -0.27 | 1.00 (baseline) |

| -NO<sub>2</sub> | +0.78 | 0.32 |

| -CH<sub>3</sub> | -0.17 | 1.45 |

Electron-donating groups enhance receptor binding affinity by 2.3-fold compared to electron-withdrawing groups .

Biological Interactions via Non-Covalent Bonding

The compound interacts with biological targets through:

-

Hydrogen Bonding : Pyrrolidine N-H donates to Asp-94 in DHFR (ΔG = -8.2 kcal/mol) .

-

π-Stacking : Pteridine ring aligns with Phe-136 in kinase binding pockets (distance: 3.8 Å).

Stability Under Physiological Conditions

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Plasma half-life (human) | 6.8h | LC-MS | |

| Photodegradation (λ=254nm) | t<sub>1/2</sub> = 22min | HPLC |

Oxidative degradation via CYP3A4 produces N-oxide derivatives as major metabolites.

Comparison with Similar Compounds

Pyrimidine vs. Pteridin Derivatives

- N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine (): This compound replaces the pteridin core with a thiazole ring. The absence of a fused bicyclic structure may reduce planar rigidity, impacting target binding .

- N-(3-Methoxypropyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine (): The pyrrolo[2,3-d]pyrimidine core shares similarities with pteridin but lacks one nitrogen atom in the fused ring system. The trifluoromethyl group increases lipophilicity, contrasting with the methoxyphenyl group’s balance of hydrophilicity and aromaticity .

Substituent Modifications

Pyrrolidine vs. Piperidine and Cyclopropane

- The trifluoroethoxy group in this compound enhances metabolic stability compared to the methoxyphenyl group .

- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): The cyclopropane substituent introduces steric strain, which may limit rotational freedom but improve target specificity. In contrast, pyrrolidine’s saturated ring provides torsional flexibility, favoring interactions with hydrophobic pockets .

Solubility and Lipophilicity

- The pyrrolidine ring in the target compound likely improves aqueous solubility compared to ’s trifluoromethyl-substituted derivative, which is highly lipophilic. However, the methoxyphenyl group’s electron-donating properties may reduce metabolic clearance relative to ’s cyclopropane derivative .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.